molecular formula C20H18ClN3O2S B5559745 N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B5559745
M. Wt: 399.9 g/mol
InChI Key: VJXTYJJJWQAEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a compound that belongs to a class of chemicals with potential for various biological activities, including anticancer and antibacterial properties. Its structure includes quinazolinone and thiadiazole fragments, which are known for their significance in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves aminolysis of activated acids with thionyl chloride or carbonyldiimidazole and alkylation processes. Specifically, aminolysis and alkylation steps have been utilized to create novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, showing a methodological approach for synthesizing complex molecules with similar backbones (Berest et al., 2011).

Molecular Structure Analysis

Structural determination of similar compounds has been achieved using various spectroscopic techniques, including 1H and 13C NMR, LC-MS, and EI-MS analysis. These methods confirm the molecular frameworks and help elucidate the arrangement of functional groups within the molecule, laying a foundation for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The reactivity of such compounds is highlighted through their ability to undergo further chemical transformations, leading to a variety of derivatives with enhanced biological activities. For instance, the introduction of thiazole and thiadiazole fragments into the quinazolinone nucleus has been shown to significantly impact the cytotoxicity and anticancer activity of these compounds (Kovalenko et al., 2012).

Scientific Research Applications

Anticancer Activity

N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, closely related to the queried compound, have been synthesized and evaluated for their anticancer activity. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. One such compound, 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide, demonstrated notable activity against these cancer cell lines (Kovalenko et al., 2012).

Synthesis and Biological Activity

In another study, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized. These compounds were found to have in vitro anticancer and antibacterial activity. Notably, compound 4.10 exhibited selective anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

H1-antihistaminic Agents

A series of compounds structurally related to the queried molecule have been investigated for their H1-antihistaminic activity. These compounds demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Synthesis of Hydrazones from Quinazolinone Moiety

Research has also been conducted on the synthesis of new hydrazones derivatives from a quinazolinone moiety, which is a key structural component of the queried compound. This synthesis pathway highlights the versatility and potential applications of such compounds in various fields of chemistry and pharmacology (AL-ALAAF & Al-iraqi, 2021).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-12-6-7-13(21)10-17(12)22-18(25)11-27-20-23-16-5-3-2-4-15(16)19(26)24(20)14-8-9-14/h2-7,10,14H,8-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXTYJJJWQAEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.